molecular formula C13H10FNO3 B125422 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 157372-99-1

1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B125422
M. Wt: 247.22 g/mol
InChI Key: SZESLTPCOVTJOL-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C13H9ClFNO3 . It is also known as fluoroquinolonic acid . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .


Synthesis Analysis

The compound can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . A series of novel analogues of this compound were synthesized and characterized using 1H NMR, 13C NMR, and LCMS .


Molecular Structure Analysis

The compound has a complex molecular structure with a cyclopropyl group, a fluorine atom, and a carboxylic acid group . The InChI string and Canonical SMILES string provide detailed information about its molecular structure .


Chemical Reactions Analysis

The compound undergoes low-efficiency substitution of the 6-fluoro by an OH group on irradiation in H2O via the ππ* triplet .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 468.5 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors . Its topological polar surface area is 141 Ų . The compound has a complexity of 692 .

Scientific Research Applications

Chemical Structure and Synthesis

1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound with established chemical structure through various methods such as NMR, mass spectrometry, and elemental analysis. A study by Xia et al. (2013) isolated a related compound, demonstrating the chemical synthesis and structural identification of these compounds (Xia, Chen, & Yu, 2013).

Antimicrobial Activities

This compound has shown promise in antimicrobial applications. Senthilkumar et al. (2009) synthesized derivatives and evaluated their antimycobacterial activities against various strains of Mycobacterium tuberculosis, finding certain compounds to be highly effective (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).

Photochemical Properties

The photochemical behavior of similar compounds has been studied, with Mella, Fasani, and Albini (2001) investigating the effects of light and environmental conditions on these molecules. Their research provides insight into the stability and degradation pathways under various conditions (Mella, Fasani, & Albini, 2001).

Chemical Reactivity and Impurities

The reactivity of this compound, especially in the formation of pharmaceutical products like ciprofloxacin, was explored by Kalkote et al. (1996). They studied the reaction pathways and identified impurities, which is crucial for pharmaceutical manufacturing (Kalkote, Sathe, Kharul, Chavan, & Ravindranathan, 1996).

Antibacterial Research

Abu-Sheaib et al. (2008) conducted research on the synthesis of new heterocycles fused onto 4-oxoquinoline-3-carboxylic acid and tested their antibacterial activity. This research contributes to the development of new antibacterial agents (Abu-Sheaib, Zahra, El-Abadelah, & Voelter, 2008).

Derivative Synthesis and Spectral Studies

Yadav and Joshi (2008) investigated the synthesis of novel ciprofloxacin derivatives and conducted spectral studies to establish their structures. This research enhances understanding of the chemical properties and potential applications of these derivatives (Yadav & Joshi, 2008).

properties

IUPAC Name

1-cyclopropyl-7-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-7-1-4-9-11(5-7)15(8-2-3-8)6-10(12(9)16)13(17)18/h1,4-6,8H,2-3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZESLTPCOVTJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431974
Record name 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

157372-99-1
Record name 1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.75 g (0.01 mol) of ethyl 1-cyclopropyl-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate are refluxed for four hours in a mixture of 12 ml of acetic acid, 12 ml of water and 1.2 ml of concentrated sulphuric acid. The cooled reaction mixture is poured into ice-water, and the precipitate is filtered off, washed with water and dried at 100° C. in a drying cupboard.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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1-Cyclopropyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Reactant of Route 6
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Citations

For This Compound
2
Citations
Y Zhi, LX Gao, Y Jin, CL Tang, JY Li, J Li… - Bioorganic & Medicinal …, 2014 - Elsevier
Protein tyrosine phosphatase 1B is a negative regulator in the insulin and leptin signaling pathways, and has emerged as an attractive target for the treatment of type 2 diabetes and …
Number of citations: 50 www.sciencedirect.com
M Dolna, M Nowacki, O Danylyuk… - The Journal of …, 2022 - ACS Publications
The direct catalytic alkynylation/dehydrative cyclization of 2-amino-3-trifluoroacetyl-pyridines on water was developed for the efficient synthesis of a broad range of fluorinated 1,8-…
Number of citations: 5 pubs.acs.org

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